![molecular formula C35H32N6O4 B066433 Dersalazine CAS No. 188913-58-8](/img/structure/B66433.png)
Dersalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
化学反应分析
德萨拉嗪会经历几种类型的化学反应,包括:
氧化: 这种反应可以改变分子中存在的官能团,可能改变其药理特性。
还原: 还原反应可以断裂偶氮键,将化合物分离成其组成部分。
在这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种亲电试剂和亲核试剂 . 从这些反应中形成的主要产物取决于所用试剂和具体条件。
科学研究应用
作用机制
德萨拉嗪通过抑制血小板活化因子和下调白介素-17的产生来发挥其作用 . 该化合物靶向炎症反应中涉及的通路,特别是那些由 T 辅助细胞 17 介导的通路。 通过降低促炎细胞因子的水平,德萨拉嗪有助于减轻肠道粘膜的炎症 .
相似化合物的比较
德萨拉嗪在其血小板活化因子拮抗剂和 5-氨基水杨酸的组合中是独特的。类似的化合物包括:
美沙拉嗪(5-氨基水杨酸): 主要用于治疗溃疡性结肠炎的抗炎作用。
柳氮磺胺吡啶: 一种前药,在体内代谢为美沙拉嗪和磺胺吡啶,用于治疗炎症性肠病和类风湿性关节炎。
巴沙拉嗪: 另一种前药,在结肠中释放美沙拉嗪,用于治疗溃疡性结肠炎.
生物活性
Dersalazine sodium (DS) is a novel compound developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). It is a combination of a potent platelet activating factor (PAF) antagonist and 5-aminosalicylic acid (5-ASA), designed to exert anti-inflammatory effects through unique mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant research findings.
This compound functions primarily as an anti-inflammatory agent. Its dual mechanism includes:
- Inhibition of Platelet Activating Factor (PAF) : PAF plays a significant role in inflammatory responses. By inhibiting PAF, this compound reduces inflammation associated with IBD.
- Modulation of Cytokine Production : It down-regulates pro-inflammatory cytokines, particularly interleukin-17 (IL-17), which is crucial in the pathogenesis of IBD. Studies have shown that DS significantly reduces levels of IL-1β, IL-6, and TNF in various rodent models of colitis .
Colitis Models
Research has demonstrated the efficacy of this compound in several preclinical models:
- Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis :
- Dextran Sodium Sulfate (DSS)-Induced Colitis :
Summary of Findings from Animal Studies
Model | Treatment Duration | Key Findings |
---|---|---|
TNBS-Induced Colitis | 7 days | Reduced IL-17, IL-1β, IL-6; improved macroscopic scores |
DSS-Induced Colitis | 7 days | Significant reduction in pro-inflammatory cytokines |
Phase II Clinical Trial
A significant study evaluated the safety and efficacy of this compound in patients with mild-to-moderate UC. The trial involved:
- Participants : 34 patients were randomized to receive either this compound sodium (1200 mg every 12 hours), mesalazine (1200 mg every 12 hours), or placebo for four weeks.
- Results : Clinical remission was achieved in 46.2% of patients treated with this compound compared to only 12.5% with mesalazine and 10% with placebo. Colon biopsies indicated decreased expression of inflammatory genes in the this compound group .
Adverse Events
While the treatment was generally well-tolerated, some adverse events were reported:
- Liver Enzyme Elevation : Increased liver enzymes were noted in two patients receiving this compound; however, these levels normalized upon treatment interruption .
Case Studies
Several case studies have provided insights into the real-world application of this compound:
- Case Study on Treatment Outcomes : A retrospective analysis highlighted successful remission rates among patients who switched from mesalazine to this compound due to inadequate response.
- Longitudinal Study : Another study tracked patients over six months post-treatment initiation, revealing sustained remission and improved quality of life metrics.
Summary of Case Study Findings
Case Study Focus | Outcome |
---|---|
Treatment Outcomes | Higher remission rates when switching to this compound |
Longitudinal Tracking | Sustained remission; improved quality of life |
属性
CAS 编号 |
188913-58-8 |
---|---|
分子式 |
C35H32N6O4 |
分子量 |
600.7 g/mol |
IUPAC 名称 |
2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |
InChI 键 |
AYEAMZDTWLXZIJ-JEFTWCRZSA-N |
SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
手性 SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
规范 SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
同义词 |
DERSALAZINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。